5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Description
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a bicyclic aromatic compound featuring a benzofuran core with a chlorine substituent at position 5 and a carboxylic acid group at position 5. The 2,3-dihydro modification reduces aromaticity in the furan ring, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPAPRPKRANLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553806 | |
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108551-58-2 | |
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester. This reaction forms a methyl 4-acetamido-2,3-dihydro benzofuran-7-formate intermediate, which is then chloridized using N-chloro succinimide. The final product is obtained through hydrolysis and purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the benzofuran ring or substituents. Key pathways include:
Ring oxidation :
-
Reacts with strong oxidizing agents like potassium permanganate () or chromium trioxide () to form quinones or hydroxylated derivatives.
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Oxidation conditions typically involve acidic or aqueous media at elevated temperatures.
Side-chain oxidation :
-
The dihydrofuran ring may oxidize to a fully aromatic benzofuran system under controlled conditions.
| Reagent | Conditions | Product |
|---|---|---|
| (aq) | Acidic, 60–80°C | Quinone derivatives |
| / | Reflux in acetone | Hydroxylated benzofuran carboxylic acid |
Reduction Reactions
Reduction targets the chlorine atom, carboxylic acid group, or dihydrofuran moiety:
Chlorine reduction :
-
Catalytic hydrogenation () replaces chlorine with hydrogen, yielding 2,3-dihydro-1-benzofuran-7-carboxylic acid.
Carboxylic acid reduction :
-
Lithium aluminum hydride () reduces the -COOH group to a primary alcohol (-CHOH).
| Reagent | Conditions | Product |
|---|---|---|
| (THF) | Anhydrous, 0°C to reflux | 5-Chloro-2,3-dihydrobenzofuran-7-methanol |
| /Pd-C | Ethanol, RT | Dechlorinated benzofuran carboxylic acid |
Substitution Reactions
The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS):
Halogen exchange :
-
Reacts with in acetone under reflux to replace chlorine with iodine.
Methoxy substitution :
-
Treatment with sodium methoxide () in methanol yields 5-methoxy derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| /MeOH | Reflux, 4–6 hours | 5-Methoxy-2,3-dihydrobenzofuran-7-carboxylic acid |
| /acetone | Reflux, 12–24 hours | 5-Iodo-2,3-dihydrobenzofuran-7-carboxylic acid |
Functional Group Transformations
The carboxylic acid group enables esterification, amidation, and decarboxylation:
Esterification :
Amidation :
Decarboxylation :
| Reaction | Reagent | Product |
|---|---|---|
| Esterification | MeOH/, reflux | Methyl 5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
| Amidation | EDC, , DMF | 5-Chloro-2,3-dihydrobenzofuran-7-carboxamide |
Cyclization and Ring-Opening Reactions
The dihydrofuran ring participates in cycloaddition or ring-opening under specific conditions:
Ring-opening :
Cycloaddition :
Stability and Degradation
-
Thermal stability : Decomposes above 200°C, releasing and HCl.
-
Photodegradation : UV exposure in solution leads to chlorine loss and ring aromatization.
Scientific Research Applications
Synthesis of Therapeutic Agents
One of the most significant applications of 5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is as an intermediate in the synthesis of the drug Prucalopride. Prucalopride is a selective 5-HT4 receptor agonist used for treating chronic constipation. The synthesis process involves several steps, including cyclization and chloridization, which yield high purity and yield suitable for industrial production .
Anticancer Activity
Research has indicated that benzofuran-based carboxylic acids exhibit promising anticancer properties. For instance, derivatives of benzofuran containing carboxylic acids have shown significant inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. Specific compounds demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .
Inhibition of Carbonic Anhydrase
Recent studies have highlighted the ability of benzofuran-based carboxylic acids to act as inhibitors of carbonic anhydrase isoforms, particularly hCA IX. These compounds displayed submicromolar inhibition constants (KIs), suggesting their potential utility in treating conditions associated with abnormal carbonic anhydrase activity, including certain cancers .
Antimicrobial Properties
The antimicrobial activity of benzofuran derivatives has also been investigated. Studies have shown that specific derivatives demonstrate activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial effect underscores the versatility of these compounds in pharmaceutical applications .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of benzofuran-based carboxylic acids, compound 9e exhibited an IC50 value of 2.52 µM against MDA-MB-231 cells, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Carbonic Anhydrase Inhibition
Another study reported that benzofuran derivatives effectively inhibited carbonic anhydrase isoforms, with implications for cancer treatment due to the role of these enzymes in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory treatments, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Comparative Insights
Electronic and Reactivity Differences
- Amino Substitution (4-Amino analog): The addition of an amino group at position 4 () introduces basicity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the target compound. This modification may improve bioavailability in drug design but could also increase susceptibility to oxidation or acylation reactions .
- Ester vs. Carboxylic Acid (Methyl ester analog) : The methyl ester group in the Prucalopride intermediate () increases lipophilicity, favoring blood-brain barrier penetration. In contrast, the free carboxylic acid in the target compound is ionized at physiological pH, limiting membrane permeability but enabling salt formation for improved stability .
Physicochemical Properties
- Solubility: The amino-substituted analog (CAS 123654-26-2) demonstrates higher water solubility due to its polar NH2 group, whereas the methyl ester analog’s lipophilicity aligns with drug formulation requirements .
- However, the carboxylic acid group in the target compound may increase susceptibility to decarboxylation under acidic conditions.
Research Findings and Industrial Relevance
- Synthetic Utility : The methyl ester analog (CAS 143878-29-9) is commercially available (e.g., TCI Chemicals) and widely used in industrial drug synthesis, highlighting the scalability of benzofuran derivatives .
- Biological Screening: Preliminary studies suggest that amino-substituted analogs (e.g., CAS 123654-26-2) exhibit enhanced binding to enzymatic targets like kinases, though toxicity profiles require further investigation .
Biological Activity
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
Benzofuran derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can lead to significant alterations in cellular processes, influencing pathways related to oxidative stress, apoptosis, and inflammation.
Biochemical Pathways
The compound has been observed to impact several biochemical pathways:
- Anti-tumor Activity : It has shown potential in inhibiting cancer cell proliferation.
- Antibacterial Effects : The compound exhibits activity against various bacterial strains.
- Antioxidative Properties : It may modulate oxidative stress responses by interacting with relevant enzymes.
Antitumor Activity
Research indicates that this compound possesses significant anti-tumor properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
The compound's mechanism involves inducing apoptosis in these cells, as evidenced by increased caspase activity and changes in cell cycle progression .
Antibacterial Activity
The compound has also been tested for antibacterial properties. In studies comparing its efficacy against standard antibiotics, it exhibited comparable or superior activity against certain resistant bacterial strains. This suggests its potential role as a lead compound in developing new antibacterial agents.
Case Studies
-
Cytotoxicity Assays :
- A study reported IC50 values in the low micromolar range for various cancer cell lines, indicating potent cytotoxicity. For instance, against MCF-7 cells, the IC50 was found to be approximately 15.63 µM .
- Flow cytometry analysis revealed that the compound effectively induced apoptosis in treated cells through mechanisms involving mitochondrial pathways and caspase activation.
-
Oxidative Stress Modulation :
- The compound's ability to modulate oxidative stress was assessed through assays measuring reactive oxygen species (ROS) levels. It was found to significantly reduce ROS levels in stressed cells, suggesting a protective effect against oxidative damage.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClO₃ |
| Melting Point | Approximately 242 °C |
| Solubility | Slightly soluble in DMSO and methanol when heated |
| Major Reactions | Nucleophilic substitutions; hydrolysis reactions due to acetamido and carboxylic acid groups |
Q & A
Q. How can the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid be optimized for improved yield?
- Methodological Answer : A common approach involves hydrolyzing ester precursors under basic conditions. For example, refluxing ethyl 5-chloro-2,3-dihydrobenzofuran-7-carboxylate with potassium hydroxide (KOH) in a methanol-water mixture (1:1 v/v) for 5–8 hours can yield the carboxylic acid derivative. Post-hydrolysis, acidification with HCl to pH 1 and extraction with chloroform/dichloromethane followed by column chromatography (ethyl acetate as eluent) can achieve >80% purity . Monitoring reaction progress via TLC (Rf ~0.6–0.7 in ethyl acetate) is recommended.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the benzofuran backbone, chlorine substituent position (via deshielded aromatic protons), and carboxylic acid proton (broad singlet at δ ~12 ppm).
- IR : A strong absorption band at ~1700 cm confirms the carboxylic acid C=O stretch.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M-H] ion at m/z 214.9974 for CHClO) .
Q. How can purity be assessed using chromatographic methods?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (0.1% formic acid) in gradient mode (5–95% acetonitrile over 20 min). A retention time of ~8–10 min is typical.
- TLC : Ethyl acetate/hexane (3:7) on silica gel plates (Rf ~0.3–0.4 under UV 254 nm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single crystals grown via slow evaporation (e.g., in benzene or ethyl acetate) enable determination of molecular packing and hydrogen-bonding networks. For example, intermolecular O–H⋯O hydrogen bonds between carboxylic acid groups form centrosymmetric dimers, as seen in analogous benzofuran structures (mean deviation from planarity: ≤0.005 Å). Refinement using riding models for H atoms (U = 1.2–1.5×U) ensures accurate bond-length validation .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Assay Reproducibility : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines (e.g., HeLa or MCF-7).
- Stereochemical Analysis : Chirality at the dihydrofuran ring (C2/C3) may influence activity; use chiral HPLC or circular dichroism (CD) to isolate enantiomers.
- Metabolite Screening : LC-MS/MS can identify in vitro degradation products that may interfere with activity .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like dihydroorotate dehydrogenase (DHODH), a target for antiviral agents. Focus on the carboxylic acid group’s electrostatic interactions with Arg136 and Tyr356 residues.
- QSAR : Correlate electronic parameters (Hammett σ values for substituents) with IC data to optimize substituent positions .
Q. What synthetic routes enable diversification of the benzofuran scaffold for SAR exploration?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (e.g., fluoro, bromo) at C5 using NBS or Selectfluor.
- Esterification/Amidation : React the carboxylic acid with thionyl chloride (SOCl) to form acyl chlorides, followed by coupling with amines/alcohols.
- Sulfonation : Use benzofuran-2-sulfonyl chloride intermediates to introduce sulfonamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
